Vitamin D3

Description

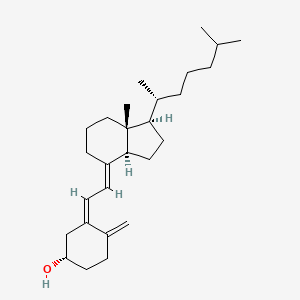

Calciol is a hydroxy seco-steroid that is (5Z,7E)-9,10-secocholesta-5,7,10(19)-triene in which the pro-S hydrogen at position 3 has been replaced by a hydroxy group. It is the inactive form of this compound, being hydroxylated in the liver to calcidiol (25-hydroxythis compound), which is then further hydroxylated in the kidney to give calcitriol (1,25-dihydroxythis compound), the active hormone. It has a role as a human metabolite and a geroprotector. It is a seco-cholestane, a hydroxy seco-steroid, a member of D3 vitamins, a secondary alcohol and a steroid hormone.

Vitamin D, in general, is a secosteroid generated in the skin when 7-dehydrocholesterol located there interacts with ultraviolet irradiation - like that commonly found in sunlight. Both the endogenous form of vitamin D (that results from 7-dehydrocholesterol transformation), this compound (cholecalciferol), and the plant-derived form, vitamin D2 (ergocalciferol), are considered the main forms of vitamin d and are found in various types of food for daily intake. Structurally, ergocalciferol differs from cholecalciferol in that it possesses a double bond between C22 and C23 and has an additional methyl group at C24. Finally, ergocalciferol is pharmacologically less potent than cholecalciferol, which makes this compound the preferred agent for medical use. Appropriate levels of vitamin D must be upheld in the body in order to maintain calcium and phosphorus levels in a healthy physiologic range to sustain a variety of metabolic functions, transcription regulation, and bone metabolism. However, studies are also ongoing to determine whether or not cholecalciferol may also play certain roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with vitamin D deficiency.

Cholecalciferol is a Vitamin D.

Cholecalciferol has been reported in Cestrum diurnum, Solanum tuberosum, and other organisms with data available.

Cholecalciferol is a steroid hormone produced in the skin when exposed to ultraviolet light or obtained from dietary sources. The active form of cholecalciferol, 1,25-dihydroxycholecalciferol (calcitriol) plays an important role in maintaining blood calcium and phosphorus levels and mineralization of bone. The activated form of cholecalciferol binds to vitamin D receptors and modulates gene expression. This leads to an increase in serum calcium concentrations by increasing intestinal absorption of phosphorus and calcium, promoting distal renal tubular reabsorption of calcium and increasing osteoclastic resorption.

CHOLECALCIFEROL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 3 approved and 101 investigational indications.

Cholecalciferol is only found in individuals that have used or taken this drug. It is a derivative of 7-dehydroxycholesterol formed by ultraviolet rays breaking of the C9-C10 bond. It differs from ergocalciferol in having a single bond between C22 and C23 and lacking a methyl group at C24. [PubChem]The first step involved in the activation of this compound is a 25-hydroxylation which is catalysed by the 25-hydroxylase in the liver and then by other enzymes. The mitochondrial sterol 27-hydroxylase catalyses the first reaction in the oxidation of the side chain of sterol intermediates. The active form of this compound (calcitriol) binds to intracellular receptors that then function as transcription factors to modulate gene expression. Like the receptors for other steroid hormones and thyroid hormones, the vitamin D receptor has hormone-binding and DNA-binding domains. The vitamin D receptor forms a complex with another intracellular receptor, the retinoid-X receptor, and that heterodimer is what binds to DNA. In most cases studied, the effect is to activate transcription, but situations are also known in which vitamin D suppresses transcription. Calcitriol increases the serum calcium concentrations by: increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium. Calcitriol appears to promote intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine. Subsequently, calcium is absorbed through formation of a calcium-binding protein.

Derivative of 7-dehydroxycholesterol formed by ULTRAVIOLET RAYS breaking of the C9-C10 bond. It differs from ERGOCALCIFEROL in having a single bond between C22 and C23 and lacking a methyl group at C24.

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-YRZJJWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026294 | |

| Record name | Vitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vitamin d3 appears as fine colorless crystals. Water insoluble. (NTP, 1992), Colorless or white odorless solid; [HSDB] White crystals; [Sigma-Aldrich MSDS], Solid | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Insoluble, Sol in the usual org solvents; slightly sol in vegetable oils | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine needles from dilute acetone, WHITE CRYSTALS, Colorless crystals | |

CAS No. |

67-97-0, 1406-16-2 | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vitamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholecalciferol [USP:BAN:JAN:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colecalciferol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cholecalciferol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C6V77QF41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 to 185 °F (NTP, 1992), 84-85 °C, 84.5 °C | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Cholecalciferol Biosynthesis Pathways

Cutaneous Photoproduction of Pre-Cholecalciferol from 7-Dehydrocholesterol (B119134)

The main pathway for cholecalciferol synthesis begins in the epidermal layers of the skin with the precursor molecule, 7-dehydrocholesterol (7-DHC). mdpi.comresearchgate.net 7-DHC is a zoosterol present in the plasma membrane of skin cells. mdpi.comwikipedia.org

Ultraviolet B (UVB) Radiation-Mediated B-Ring Photolysis of 7-Dehydrocholesterol

Exposure of the skin to UVB radiation, specifically wavelengths between 290 and 315 nm, initiates the synthesis of Vitamin D3. mdpi.commdpi.compnas.orgtandfonline.com 7-DHC absorbs these UVB photons, which provides the energy to break the covalent bond between carbons 9 and 10 in the B-ring of the steroid structure. mdpi.comtandfonline.comresearchgate.net This photochemical cleavage transforms the rigid ring structure of 7-DHC into a more flexible molecule known as pre-cholecalciferol (prethis compound), a secosteroid with an open B-ring. mdpi.comtandfonline.comresearchgate.netwikipedia.org The production of pre-cholecalciferol is relatively rapid upon UVB exposure and reaches a maximum level. nih.gov The effective wavelengths for this conversion are between 295 and 300 nm. wikipedia.orgwikipedia.org

Non-Enzymatic Thermal Isomerization of Pre-Cholecalciferol to Cholecalciferol

Following its formation, pre-cholecalciferol undergoes a non-enzymatic thermal isomerization. researchgate.netrevistanefrologia.com This heat-dependent rearrangement of the triene structure converts the unstable pre-cholecalciferol into the more thermodynamically stable cholecalciferol (this compound). mdpi.comtandfonline.comresearchgate.netnih.gov This process occurs at physiological skin temperatures. mdpi.comnih.gov The thermal conversion is slower than the initial photochemical reaction, allowing for a prolonged production of cholecalciferol in the skin after a single exposure to sunlight. nih.gov

Photoproducts and Their Reversibility (Lumisterol, Tachysterol)

Prolonged exposure to UVB radiation can lead to the formation of biologically inactive photoproducts from both pre-cholecalciferol and cholecalciferol. mdpi.comtandfonline.comvitamind-journal.it Pre-cholecalciferol can undergo further photolysis to form lumisterol (B196343) and tachysterol (B196371). tandfonline.comnih.gov These are isomers of pre-cholecalciferol. photobiology.com Lumisterol and tachysterol are considered inactive terminal compounds. vitamind-journal.it

The formation of lumisterol and tachysterol from pre-cholecalciferol is influenced by the wavelength of irradiation. annualreviews.org A quasi-photoequilibrium is reached between pre-cholecalciferol and these photoproducts upon continued irradiation. annualreviews.org

Notably, the formation of lumisterol is reversible, and it can be converted back to pre-cholecalciferol as pre-cholecalciferol levels decrease. nih.gov This reversibility contributes to the sustained production of cholecalciferol after initial UVB exposure. nih.gov Tachysterol can also revert back to pre-cholecalciferol in the dark. nih.gov

Factors influencing the cutaneous synthesis of this compound, such as skin pigmentation and age, affect the efficiency of this pathway. Melanin in the skin acts as a solar filter, reducing the penetration of UVB rays necessary for synthesis. mdpi.comvitamind-journal.it The concentration of 7-DHC in the skin also decreases with age, leading to a reduced capacity for this compound synthesis in elderly individuals. wikipedia.orgvitamind-journal.it

Here is a summary of the photochemical and thermal steps:

| Step | Precursor | Stimulus | Product(s) | Nature of Conversion |

| B-ring Photolysis | 7-Dehydrocholesterol | UVB Radiation | Pre-cholecalciferol | Photochemical |

| Isomerization | Pre-cholecalciferol | Heat | Cholecalciferol | Thermal, Non-enzymatic |

| Further Photolysis (Prolonged UVB) | Pre-cholecalciferol | UVB Radiation | Lumisterol, Tachysterol, Toxisterols | Photochemical |

| Reversion of Photoproducts (Absence of UVB) | Lumisterol, Tachysterol | Dark/Time | Pre-cholecalciferol | Reversible |

Alternative Cholecalciferol Synthesis Pathways

While cutaneous synthesis is the primary natural route, research has explored alternative enzymatic pathways for cholecalciferol synthesis.

Cytochrome P450 11A1 (CYP11A1)-Mediated 20-Hydroxylation of Cholecalciferol

Studies have indicated that enzymes from the cytochrome P450 superfamily can be involved in alternative metabolic paths for 7-dehydrocholesterol and related delta-7-steroids, potentially leading to secosteroids different from cholecalciferol. vitamind-journal.it Cytochrome P450s are known to catalyze various transformations of steroids. vitamind-journal.it

Specifically, Cytochrome P450 11A1 (CYP11A1), also known as cholesterol side-chain cleavage enzyme, has been shown to mediate the 20-hydroxylation of various secosteroids, including this compound itself, leading to the formation of 20-hydroxythis compound. While this reaction involves cholecalciferol as a substrate rather than synthesizing it de novo from 7-DHC in this context, it highlights the enzymatic modification of Vitamin D compounds by P450 enzymes. Research in this area explores alternative metabolic routes and the potential for enzymatic synthesis or modification of Vitamin D derivatives beyond the classical photochemical pathway.

Cholecalciferol Metabolic Transformation and Metabolite Dynamics

Hepatic 25-Hydroxylation of Cholecalciferol to 25-Hydroxycholecalciferol (Calcidiol)

The conversion of cholecalciferol to 25-hydroxycholecalciferol is a pivotal enzymatic reaction that largely dictates the circulating levels of vitamin D metabolites. This process is not only crucial for maintaining calcium and phosphate (B84403) homeostasis but also for a myriad of other physiological functions. The enzymatic machinery responsible for this transformation is located within the hepatocytes, specifically in the endoplasmic reticulum and mitochondria.

Cytochrome P450 2R1 (CYP2R1) is widely recognized as the principal and most physiologically relevant vitamin D 25-hydroxylase. wikipedia.org Located in the endoplasmic reticulum of liver cells, CYP2R1 efficiently catalyzes the hydroxylation of both cholecalciferol (vitamin D3) and ergocalciferol (B368823) (vitamin D2) to their respective 25-hydroxylated forms. wikipedia.orgnih.gov Its high affinity for vitamin D substrates underscores its critical role in maintaining systemic 25-hydroxycholecalciferol levels.

The significance of CYP2R1 is highlighted by clinical findings where mutations in the CYP2R1 gene lead to vitamin D-dependent rickets type 1B, a condition characterized by low circulating levels of 25-hydroxycholecalciferol and classic symptoms of vitamin D deficiency. wikipedia.orgnih.gov For instance, the L99P mutation, which involves the substitution of a leucine (B10760876) residue with proline at position 99, has been shown to abolish the enzyme's 25-hydroxylase activity. nih.gov

| Parameter | Value/Description | Reference |

|---|---|---|

| Subcellular Location | Endoplasmic Reticulum | wikipedia.org |

| Substrates | Cholecalciferol (this compound), Ergocalciferol (Vitamin D2) | wikipedia.orgnih.gov |

| Clinical Significance of Deficiency | Vitamin D-dependent rickets type 1B | wikipedia.orgnih.gov |

Cytochrome P450 27A1 (CYP27A1) is a mitochondrial enzyme that also contributes to the 25-hydroxylation of cholecalciferol. nih.gov Unlike CYP2R1, CYP27A1 is a multifunctional enzyme primarily known for its role in bile acid synthesis, where it catalyzes the sterol 27-hydroxylation of cholesterol. nih.gov While it exhibits 25-hydroxylase activity towards this compound, it is less efficient with vitamin D2 as a substrate. nih.gov The dual functionality of CYP27A1 suggests a potential interplay between vitamin D and cholesterol metabolism. In pig liver, both CYP2D25 (a microsomal 25-hydroxylase) and CYP27A1 have been shown to contribute to the 25-hydroxylation of this compound.

Cytochrome P450 3A4 (CYP3A4) is a highly abundant and versatile enzyme in the liver, primarily involved in the metabolism of a wide range of xenobiotics, including numerous drugs. nih.gov While not considered a primary vitamin D 25-hydroxylase under normal physiological conditions, CYP3A4 can catalyze the 25-hydroxylation of vitamin D, particularly vitamin D2 and certain vitamin D analogs. nih.govoup.com Its contribution to cholecalciferol 25-hydroxylation is generally considered minor. However, its activity becomes more relevant in the context of high substrate concentrations and in the catabolism of vitamin D metabolites. nih.gov Studies have shown that CYP3A4 can 24- and 25-hydroxylate vitamin D2 substrates more efficiently than this compound substrates. nih.gov

| Enzyme | Primary Substrate Preference | Subcellular Location | Relative Contribution to Cholecalciferol 25-Hydroxylation | Reference |

|---|---|---|---|---|

| CYP2R1 | This compound and D2 | Endoplasmic Reticulum | Major | wikipedia.orgnih.gov |

| CYP27A1 | This compound | Mitochondria | Minor to moderate | nih.gov |

| CYP3A4 | Vitamin D2 and analogs | Endoplasmic Reticulum | Minor, significant in catabolism | nih.govoup.com |

| CYP2J2 | Vitamin D2 | Endoplasmic Reticulum | Minor | nih.govnii.ac.jp |

The expression and activity of the hepatic 25-hydroxylases are subject to regulation by various physiological and pathophysiological factors, ensuring a controlled production of 25-hydroxycholecalciferol. This regulation occurs at both the transcriptional and post-transcriptional levels and involves feedback mechanisms.

The expression of CYP2R1 is known to be influenced by metabolic status. Studies have shown that conditions such as obesity, fasting, and both type 1 and type 2 diabetes can repress CYP2R1 expression in the liver. wikipedia.orgnih.gov This downregulation is associated with reduced vitamin D 25-hydroxylation activity and may contribute to the lower circulating 25-hydroxycholecalciferol levels observed in these conditions. nih.gov Conversely, weight loss has been shown to increase adipose tissue CYP2R1 expression. nih.gov Furthermore, glucocorticoids like dexamethasone (B1670325) can decrease CYP2R1 activity. wikipedia.org Epigenetic modifications, such as the methylation of the CYP2R1 promoter, may also play a regulatory role, with increased methylation observed in individuals with severe vitamin D deficiency. mdpi.com

The regulation of CYP27A1 is closely linked to its role in bile acid metabolism. The expression of the CYP27A1 gene is suppressed by hydrophobic bile acids. nih.gov The liver-specific nuclear receptor, hepatocyte nuclear factor 4-alpha (HNF4α), is a key transcriptional activator of the CYP27A1 gene. nih.gov In macrophages, the expression of CYP27A1 is upregulated by the retinoid X receptor (RXR) ligand 9-cis-retinoic acid and peroxisome proliferator-activated receptor-gamma (PPARγ) ligands. nih.gov

Feedback regulation is a crucial aspect of vitamin D metabolism. While the subsequent hydroxylation step in the kidney is tightly regulated by hormones such as parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23), as well as by calcium and phosphate levels, the regulation of the hepatic 25-hydroxylases is considered less stringent. nih.govoup.com There is evidence for feedback inhibition of 25-hydroxylase activity, where increased serum concentrations of 25-hydroxycholecalciferol can decrease the hydroxylation of cholecalciferol. researchgate.net However, the precise molecular mechanisms of this feedback loop on each specific 25-hydroxylase are still being elucidated.

| Enzyme | Regulator | Effect on Expression/Activity | Reference |

|---|---|---|---|

| CYP2R1 | Obesity, Fasting, Diabetes | Repression | wikipedia.orgnih.gov |

| Weight Loss | Induction (in adipose tissue) | nih.gov | |

| Glucocorticoids (Dexamethasone) | Decreased activity | wikipedia.org | |

| Promoter Methylation | Repression | mdpi.com | |

| 25-hydroxycholecalciferol | Feedback inhibition | researchgate.net | |

| CYP27A1 | Bile Acids | Suppression | nih.gov |

| HNF4α | Activation | nih.gov | |

| RXR and PPARγ ligands | Upregulation (in macrophages) | nih.gov |

Enzyme Kinetic Studies of 25-Hydroxylation

The initial activation step, 25-hydroxylation, predominantly occurs in the liver and is catalyzed by several cytochrome P450 (CYP) enzymes. The two most physiologically relevant enzymes are CYP2R1, located in the microsomes, and CYP27A1, found in the mitochondria. nih.govnih.gov Kinetic studies have been crucial in elucidating the relative contributions and efficiencies of these enzymes.

Studies comparing recombinant human CYP2R1 and CYP27A1 have shown that CYP2R1 exhibits a significantly higher catalytic efficiency (kcat/Km) for cholecalciferol, suggesting it is the principal vitamin D 25-hydroxylase. ualberta.ca While both enzymes convert this compound to 25-hydroxycholecalciferol, CYP2R1 demonstrates a lower Michaelis constant (Km), indicating a higher affinity for the substrate. ualberta.caresearchgate.net Notably, CYP2R1 can hydroxylate both vitamin D2 and D3 with similar efficiency, whereas CYP27A1 shows a strong preference for this compound. nih.govualberta.ca Other enzymes, such as CYP3A4, also possess 25-hydroxylase activity, but their contribution under normal physiological conditions is considered minor. imrpress.com

Interactive Data Table: Kinetic Parameters of Major Vitamin D 25-Hydroxylases

| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) | Primary Location |

|---|---|---|---|---|---|

| CYP2R1 | Cholecalciferol (D3) | Low | Low | High (approx. 17-fold > CYP27A1) | Liver (microsomal) |

| CYP27A1 | Cholecalciferol (D3) | High | High | Low | Liver (mitochondrial) & other tissues |

This table summarizes comparative kinetic data, highlighting the higher efficiency of CYP2R1.

Renal 1α-Hydroxylation of 25-Hydroxycholecalciferol to 1,25-Dihydroxycholecalciferol (Calcitriol)

The second hydroxylation, which converts the circulating prohormone 25-hydroxycholecalciferol into the active hormone 1,25-dihydroxycholecalciferol (calcitriol), is the most critical regulatory step in vitamin D metabolism.

This pivotal reaction is catalyzed by the mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D-1α-hydroxylase, encoded by the CYP27B1 gene. wikipedia.orgoup.com Located primarily in the proximal tubules of the kidney, CYP27B1 facilitates the addition of a hydroxyl group at the 1α position of 25-hydroxycholecalciferol. wikipedia.orgoup.com The reaction requires a mitochondrial electron transport chain involving adrenodoxin (B1173346) and adrenodoxin reductase to transfer electrons from NADPH. researchgate.net Enzymatic studies have determined the Michaelis constant (Km) of human CYP27B1 for 25-hydroxycholecalciferol to be approximately 2.7 µM. drugbank.com This enzyme is central to the endocrine function of vitamin D, as its activity dictates the systemic levels of circulating calcitriol (B1668218). nih.gov

The expression and activity of CYP27B1 are rigorously controlled by several factors to maintain calcium and phosphate homeostasis. The primary regulators are Parathyroid Hormone (PTH), Fibroblast Growth Factor 23 (FGF23), and calcitriol itself. nih.govresearchgate.net

Parathyroid Hormone (PTH): In response to low serum calcium, PTH is secreted and acts as a potent stimulator of CYP27B1 gene transcription in the kidney, thereby increasing calcitriol production. nih.govmdpi.com

Fibroblast Growth Factor 23 (FGF23): Secreted by osteocytes in response to high phosphate or calcitriol levels, FGF23 strongly suppresses CYP27B1 expression. nih.govnih.gov This action is part of a negative feedback loop to prevent hyperphosphatemia and vitamin D toxicity.

Calcitriol (1,25-Dihydroxycholecalciferol): The product of the reaction, calcitriol, directly inhibits the expression of its own synthesizing enzyme, CYP27B1, creating a classic negative feedback loop. nih.govresearchgate.net

Serum Calcium and Phosphate: Low serum calcium (hypocalcemia) and low serum phosphate (hypophosphatemia) both indirectly and directly stimulate CYP27B1 activity. nih.govmdpi.com

While the kidney is the principal site for producing circulating calcitriol, the CYP27B1 gene is also expressed in various other tissues, including immune cells (macrophages), skin (keratinocytes), bone, colon, and the placenta. wustl.edunih.govoup.comnih.gov This extra-renal 1α-hydroxylase activity is not regulated by PTH and FGF23 in the same manner as the renal enzyme and does not significantly contribute to systemic calcitriol levels. wustl.edunih.gov Instead, it facilitates localized, paracrine or autocrine production of calcitriol, which then acts within the same tissue or cell to regulate processes like immune response, cell differentiation, and proliferation. nih.govoup.com For instance, calcitriol produced by macrophages plays a role in modulating immune responses to pathogens. nih.gov

Catabolism and Inactivation of Cholecalciferol Metabolites

The tight control of vitamin D's biological actions necessitates an efficient pathway for the degradation and inactivation of its active metabolites.

The primary enzyme responsible for the catabolism of both 25-hydroxycholecalciferol and 1,25-dihydroxycholecalciferol is the 24-hydroxylase, a mitochondrial cytochrome P450 enzyme encoded by the CYP24A1 gene. researchgate.netwikipedia.orgnih.gov This enzyme initiates a multi-step hydroxylation cascade that ultimately leads to the formation of calcitroic acid, a water-soluble, biologically inactive metabolite that is excreted in the bile. researchgate.netdrugbank.com

CYP24A1 introduces a hydroxyl group at the C-24 position of the side chain. researchgate.net The resulting products, 24,25-dihydroxycholecalciferol and 1,24,25-trihydroxycholecalciferol, have significantly lower affinity for the vitamin D receptor and are intermediates in the catabolic pathway. oup.comresearchgate.net Expression of the CYP24A1 gene is strongly induced by high levels of calcitriol, creating a crucial feedback mechanism that limits the activity of the hormone and prevents vitamin D toxicity. wikipedia.org FGF23 also stimulates CYP24A1 expression, further enhancing the clearance of vitamin D metabolites. nih.gov The coordinated regulation of CYP27B1 and CYP24A1 ensures a finely tuned balance of active vitamin D hormone levels. nih.gov

Enzymatic Inactivation by 24-Hydroxylase (CYP24A1)

Conversion of 1,25-Dihydroxycholecalciferol to Less Active Metabolites (e.g., Calcitroic Acid)

The inactivation of 1,25-dihydroxycholecalciferol, the most potent form of this compound, is primarily initiated by the enzyme CYP24A1 through a multi-step C24-oxidation pathway. wikipedia.orgnih.gov This catabolic cascade ultimately converts the active hormone into calcitroic acid, a water-soluble metabolite that is excreted in the bile. wikipedia.orgcapes.gov.brwikipedia.org

The process begins with the hydroxylation of 1,25-dihydroxycholecalciferol at the C-24 position to form 1,24,25-trihydroxythis compound. nih.gov This is followed by a series of subsequent oxidation steps also catalyzed by CYP24A1. The pathway involves intermediates such as 24-oxo-1,25-dihydroxythis compound and 24-oxo-1,23,25-trihydroxythis compound. uwa.edu.au The side chain of the vitamin D molecule is then cleaved, leading to the formation of calcitroic acid. capes.gov.brmanchester.ac.uk This entire five-step conversion from 1,25-(OH)₂D₃ to calcitroic acid is attributed to the catalytic activity of CYP24A1. wikipedia.org

Conversion of 25-Hydroxycholecalciferol

The precursor to the active hormone, 25-hydroxycholecalciferol, is also a substrate for the CYP24A1 enzyme. nih.govnih.gov The 24-hydroxylase catalyzes the hydroxylation of 25-hydroxycholecalciferol at the 24-position, producing 24,25-dihydroxycholecalciferol. wikipedia.orgnih.gov This conversion is generally considered the initial step in a pathway that prevents the excessive accumulation of 25-hydroxycholecalciferol and its subsequent conversion to the active 1,25-dihydroxycholecalciferol, thereby playing a crucial role in vitamin D homeostasis. nih.govnih.gov

Regulation of 24-Hydroxylase Enzyme Expression and Activity

The expression and activity of the CYP24A1 enzyme are subject to stringent regulation by several factors, ensuring a tight control over vitamin D metabolism. wikipedia.orgnih.gov

1,25-Dihydroxycholecalciferol: The active form of this compound is a potent inducer of CYP24A1 gene transcription. wikipedia.orgresearchgate.net It binds to the vitamin D receptor (VDR), which then interacts with vitamin D response elements (VDREs) in the promoter region of the CYP24A1 gene, significantly upregulating its expression. oup.comoup.com This creates a classic negative feedback loop where high levels of the active hormone stimulate its own degradation. wikipedia.orgoup.com

Parathyroid Hormone (PTH): PTH plays a suppressive role in CYP24A1 expression, primarily within the kidney. oup.comoup.com This action ensures that during periods of low blood calcium when PTH is elevated, the degradation of 1,25-dihydroxycholecalciferol is minimized, maximizing its availability. oup.com

Fibroblast Growth Factor 23 (FGF23): This hormone, primarily produced in bone, is an inducer of CYP24A1 expression. researchgate.netoup.com FGF23 works to lower phosphate levels and also reduces circulating 1,25-dihydroxycholecalciferol levels, in part by stimulating its catabolism via CYP24A1. nih.gov

Epigenetic Factors: In some contexts, such as certain cancer cells, the expression of CYP24A1 can be regulated by epigenetic mechanisms, including promoter DNA methylation and histone modifications. nih.gov

Enzyme Kinetic Studies of 24-Hydroxylation

Kinetic analyses of the human CYP24A1 enzyme have provided detailed insights into its catalytic efficiency with various substrates in the C24-oxidation pathway. Studies using reconstituted phospholipid vesicle systems have determined the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k_cat) for several intermediates.

The Kₘ values for different C24-intermediates were found to range from 0.34 to 15 mmol/mol phospholipid. nih.gov The intermediate 24-oxo-1,23,25-trihydroxythis compound exhibited the lowest Kₘ, indicating a high binding affinity, while 1,24,25-trihydroxythis compound had the highest Kₘ. nih.gov The catalytic efficiency, represented by the k_cat, varied by up to 3.8-fold among the different substrates. nih.gov Notably, the cleavage of the side chain of 24-oxo-1,23,25-trihydroxythis compound occurs with the highest catalytic efficiency (k_cat/Kₘ). nih.gov These kinetic studies also suggest that the intermediates in the pathway can compete with precursor substrates for binding to the enzyme's active site. uwa.edu.aunih.gov

| Substrate | Kₘ (mmol/mol phospholipid) | k_cat (min⁻¹) | Relative Catalytic Efficiency (k_cat/Kₘ) |

|---|---|---|---|

| 1,25-Dihydroxycholecalciferol | Data Not Specified | Data Not Specified | Reference |

| 1,24,25-Trihydroxythis compound | 15 | 34 | Low |

| 24-oxo-1,25-Dihydroxythis compound | Data Not Specified | Data Not Specified | Intermediate |

| 24-oxo-1,23,25-Trihydroxythis compound | 0.34 | Lowest k_cat | Highest |

Note: The table is based on reported ranges and relative values from kinetic studies. uwa.edu.aunih.gov Precise values for all intermediates are not always available in a single comparative study.

Another study determined the apparent Michaelis constant (Kₘ(app)) for CYP24A1 to be 9.0 ± 2.0 nM and the apparent maximum velocity (Vₘₐₓ(app)) to be 0.71 ± 0.055 d⁻¹. oup.com

Metabolic Intermediates and Their Characterization

The catabolism of cholecalciferol involves a number of distinct metabolic intermediates before the final excretion products are formed. The identification and characterization of these compounds have been crucial for understanding the complete metabolic pathway.

Key intermediates in the C24-oxidation pathway initiated by CYP24A1 include:

24,25-Dihydroxycholecalciferol: Formed from the 24-hydroxylation of 25-hydroxycholecalciferol. wikipedia.org

1,24,25-Trihydroxythis compound: The initial product of 1,25-dihydroxycholecalciferol catabolism. nih.govuwa.edu.au

24-oxo-1,25-Dihydroxythis compound: A subsequent ketone-containing intermediate. uwa.edu.au

24-oxo-1,23,25-Trihydroxythis compound: A further hydroxylated and oxidized intermediate. uwa.edu.au

Tetranor-1,23-dihydroxythis compound: A product formed after the oxidative cleavage of the side chain. capes.gov.bruwa.edu.au

25-Hydroxythis compound-23,26-lactone: An end metabolite formed via a C23-hydroxylation pathway, which can also be catalyzed by CYP24A1. wikipedia.orgoup.com

The characterization and identification of these metabolites have been accomplished using a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is widely used to separate the different vitamin D compounds. capes.gov.brmanchester.ac.uk Following separation, mass spectrometry and UV spectroscopy are employed to determine the precise molecular mass and structural features of each intermediate, confirming their identity. capes.gov.brmanchester.ac.uk

Molecular Mechanisms of Cholecalciferol Action

The Vitamin D Receptor (VDR)

The Vitamin D Receptor (VDR) is a nuclear receptor that mediates the actions of calcitriol (B1668218) in target cells. ub.eduresearchgate.netproteopedia.org VDRs are primarily located in the nucleus, where they regulate gene transcription, although a smaller proportion can be found in the cytosol, influencing non-genomic pathways. ub.edu VDR is classified as a Class II endocrine receptor and is a member of the NR1 subfamily of the nuclear receptor superfamily. ub.edu

VDR Structure and Functional Domains (Ligand-Binding Domain, DNA-Binding Domain, Zinc Fingers)

VDR, like other members of the nuclear receptor superfamily, possesses a multi-domain structure. ub.edu These domains include:

A/B domain (Activation Function-1, NTD/AF-1): Located at the N-terminus, this domain is involved in coactivator binding and contributes to ligand-dependent or independent gene transactivation. ub.edu

C domain (DNA-Binding Domain, DBD): This highly conserved region contains two "zinc fingers" that are crucial for interacting with specific nucleotide sequences in target genes known as Vitamin D Response Elements (VDREs). ub.edunih.gov The DBD also participates in receptor heterodimerization. ub.edu The VDR DBD consists of two zinc finger modules and a C-terminal extension (CTE). nih.govmdpi.commdpi.com The first zinc finger is important for specific DNA binding to VDREs, while the second is involved in heterodimer interaction. mdpi.com Key interactions between the VDR DBD and DNA involve conserved residues in the recognition helix, such as Glu42, Lys45, Arg49, and Arg50, which make sequence-specific base contacts in the major groove of the half-site. nih.gov

D domain ("hinge"): This flexible region connects the C and E domains. ub.edu

E/F domain (Ligand-Binding Domain, LBD/AF-2): Situated at the C-terminus, this domain is responsible for binding to the ligand (calcitriol) and interacting with ligand-dependent coregulatory proteins. ub.eduproteopedia.org The LBD is folded into a three-layered, antiparallel α-helical sandwich that forms the ligand binding pocket (LBP). mdpi.com It contains 11-13 α-helices. frontiersin.org

A summary of the VDR functional domains is presented in the table below:

| Domain Name | Abbreviation | Location | Key Functions |

| Activation Function-1 | A/B, NTD/AF-1 | N-terminus | Coactivator binding, gene transactivation (ligand-dependent or independent) ub.edu |

| DNA-Binding Domain | C, DBD | Central | DNA binding via zinc fingers, heterodimerization ub.edunih.govmdpi.com |

| Hinge | D | Connecting C and E | Flexibility ub.edu |

| Ligand-Binding Domain/Activation Function-2 | E/F, LBD/AF-2 | C-terminus | Ligand binding, interaction with coregulators and RXR ub.eduproteopedia.orgfrontiersin.org |

Ligand-Induced Conformational Changes of VDR upon 1,25-Dihydroxycholecalciferol Binding

The binding of 1,25-dihydroxycholecalciferol (calcitriol) to the VDR induces significant conformational changes in the receptor, particularly within the Ligand-Binding Domain (LBD). ub.eduresearchgate.netnih.govmdpi.com This ligand-triggered conformational change is a central step in initiating downstream signaling events. mdpi.com Upon calcitriol binding, the conformation of the LBD is modified, which typically promotes the release of transcriptional corepressors and facilitates the recruitment of transcriptional coactivators and enzymes that modify chromatin structure. ub.edunih.gov A key event is the dramatic conformational change in the position of helix 12 at the C-terminus of VDR, moving it to a "closed" position that serves as a platform for binding the LxxLL motifs of coactivators. oup.com The binding of the ligand to VDR modifies the conformation of its LBD region, usually promoting the release of transcriptional corepressants and the recruitment of coactivators. ub.edu Residues within the LBD, particularly in helices 3 and 12, play an important role in the conformational changes that provide interfaces for dimerization and interaction with coactivators and corepressors. mdpi.com

Heterodimerization with Retinoid X Receptor (RXR)

Upon ligand activation by calcitriol, VDR forms a heterodimer with the Retinoid X Receptor (RXR). ub.eduresearchgate.netnih.govproteopedia.org This heterodimerization is crucial for the receptor's function in regulating gene expression. ub.eduresearchgate.netnih.govproteopedia.org VDR associates with RXR through dimerization domains located in the E/F (LBD) domain. researchgate.net The VDR-RXR heterodimer is considered the major active transcription unit in regulating vitamin D target genes. nih.gov While VDR can form homodimers or heterodimers with other nuclear receptors, the strongest binding partner for VDR is one of the three RXR isotypes (RXRα, RXRβ, and RXRγ). iiarjournals.orgdoi.org Research indicates that the nuclear import of the VDR-RXR heterodimer is preferentially mediated by VDR and is controlled by the VDR ligand, calcitriol. nih.gov

Genomic Mechanisms of 1,25-Dihydroxycholecalciferol Signaling

The genomic actions of 1,25-dihydroxycholecalciferol are mediated by the VDR-RXR heterodimer's interaction with specific DNA sequences, leading to the modulation of gene transcription. ub.edunih.govmdpi.com

Binding of VDR-RXR Heterodimer to Vitamin D Response Elements (VDREs)

The activated VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs). ub.edunih.govmdpi.com These VDREs are typically located in the regulatory regions of target genes, including promoters, coding regions, and introns, and can sometimes be found far from the target genes. ub.edunih.gov The binding of the VDR-RXR complex to VDREs regulates the transcription rate of these genes. ub.edu

VDREs commonly consist of two conserved hexameric half-sites separated by a three-nucleotide spacer, referred to as a DR3-type element. nih.govnih.govwikidoc.org The consensus sequence for these hexameric half-sites is typically 5′-RGKTCA-3′, where R is Adenine (A) or Guanine (G), K is Guanine (G) or Thymine (T), and S is Cytosine (C) or Guanine (G). nih.govfrontiersin.orgiiarjournals.org In the VDR-RXR heterodimer, RXR typically binds to the upstream half-site, while VDR binds to the downstream half-site. nih.govmdpi.com

The binding of the VDR-RXR heterodimer to VDREs initiates the recruitment of a complex of proteins known as coactivators. viamedica.pl This complex can remodel chromatin structure through the activity of enzymes like histone acetyltransferases (HATs), making the DNA more accessible for transcription. ub.eduwikidoc.orgviamedica.pl The coactivator complex also interacts with the basal transcriptional machinery, including RNA polymerase II, to initiate or enhance gene transcription. wikidoc.orgviamedica.pl Conversely, in some cases, the VDR-RXR complex can also lead to transcriptional repression, although the mechanisms for this are less well understood. ub.edunih.gov Transcriptional repression can involve the recruitment of corepressor proteins. nih.govnih.gov

The specific sequence of a VDRE can significantly influence the degree of protein binding and the resulting transcriptional outcome. wikidoc.org

Q & A

How should experimental designs be structured to assess the comparative efficacy of vitamin D3 versus vitamin D2 in raising serum 25-hydroxyvitamin D [25(OH)D] levels?

Methodological Answer:

Randomized controlled trials (RCTs) should employ double-blind protocols with standardized dosing (e.g., daily or weekly administration) and matched cohorts for variables like age, baseline 25(OH)D status, and dietary intake. Serum 25(OH)D measurements must use validated assays (e.g., LC-MS/MS) to minimize inter-laboratory variability. Meta-analyses should include subgroup analyses stratified by dosing frequency (daily vs. bolus) and baseline deficiency status, as these factors influence efficacy. For example, Logan et al. (2013) demonstrated that this compound is more effective than D2 in maintaining 25(OH)D over winter months due to differences in hepatic metabolism and binding affinity .

What parameters optimize this compound fortification in animal models, such as poultry studies?

Methodological Answer:

In poultry studies, dose-response relationships between dietary this compound and egg yolk concentrations should be established using linear regression models. Feed trials require controlled UVB-free environments to isolate the effect of dietary supplementation. For instance, a feed concentration of 617.5 μg/kg yields a maximum of 20 μg/100 g yolk, but regulatory limits (e.g., EU’s 80 μg/kg cap) necessitate alternative strategies like post-lay UVB treatment of liquid egg products . Analytical validation via HPLC ensures accurate quantification of D3 and 25(OH)D3 metabolites in egg matrices.

What methodological frameworks are critical for meta-analyses comparing steady versus intermittent high-dose this compound supplementation?

Methodological Answer:

Systematic reviews should follow PRISMA guidelines, with search strategies in MEDLINE, EMBASE, and Cochrane Central Register using terms like "this compound," "bolus dosing," and "serum 25(OH)D stability." Inclusion criteria must specify RCTs with ≥12-week durations and standardized assays. Risk-of-bias assessment tools (e.g., RoB 2.0) should evaluate blinding and attrition. Heterogeneity sources, such as baseline 25(OH)D and co-administered calcium, require sensitivity analyses. Protocols should predefine outcomes (e.g., time to peak 25(OH)D, safety thresholds) to avoid post hoc bias .

How can analytical techniques improve reproducibility in quantifying this compound metabolites across diverse biological matrices?

Methodological Answer:

Dried blood spots (DBS) offer a cost-effective alternative to plasma but require validation against LC-MS/MS reference methods. For DBS, extraction protocols must standardize hematocrit corrections and storage conditions (e.g., desiccant use). In skin studies, UVR-induced this compound synthesis should be measured via HPLC with deuterated internal standards (e.g., D3-d3) to control for matrix effects. Sensitivity thresholds (e.g., <1 nmol/L detection limits) and statistical handling of non-detects (e.g., imputing 0.5 nmol/L) are critical, as demonstrated in age-comparative UVR trials .

How can researchers address conflicting data in observational studies on this compound supplementation and nonskeletal outcomes?

Methodological Answer:

Confounding variables (e.g., baseline deficiency, BMI, and latitude) must be adjusted via multivariate regression. Mendelian randomization (MR) studies can mitigate reverse causation by leveraging genetic variants linked to 25(OH)D synthesis (e.g., CYP2R1 polymorphisms). For pediatric studies, data collection tools should integrate parent/child interviews to improve accuracy, as self-reported intake often underestimates true exposure. Limitations like convenience sampling require explicit acknowledgment, and results should be interpreted as hypothesis-generating rather than causal .

What variables require strict control in human trials investigating UVR-induced this compound synthesis?

Methodological Answer:

Trials must standardize UVR dose (e.g., erythemal-weighted irradiance), skin exposure area (e.g., 10% body surface), and Fitzpatrick skin type. Pre-trial washout periods (≥4 weeks) ensure baseline 25(OH)D reflects endogenous synthesis. Mixed-effects models should account for repeated measures and inter-individual variability in 7-dehydrocholesterol (7-DHC) skin concentrations, which remain stable across age groups but show divergent post-UVR kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.